A study published in 2013 by Guo et al. identified 2-((1H-benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as BM-Pyri, as a novel activator of the M2 isoform of pyruvate kinase (PKM2) []. PKM2 is an enzyme involved in cellular metabolism and has emerged as a potential target for cancer therapy [].
The study describes the discovery of BM-Pyri through a combination of high-throughput screening and computer-aided structure-based drug design. BM-Pyri was found to be a potent and selective activator of PKM2, exhibiting a novel binding mode compared to previously known activators [].
The compound 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound featuring a complex structure that combines elements of benzimidazole and pyrido-pyrimidine. Its molecular formula is C15H14N4O, and it has garnered attention due to its potential biological activities, particularly as an activator of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism.
The specific reactions involving this compound often focus on its interactions with biological targets rather than purely synthetic transformations.
Research indicates that 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acts as a novel activator of pyruvate kinase M2, enhancing its enzymatic activity. This activation is significant because PKM2 plays a crucial role in cancer cell metabolism, promoting aerobic glycolysis and supporting rapid cell proliferation. The compound's unique binding mode to PKM2 has been characterized through molecular modeling studies, suggesting that it may serve as a lead compound for developing new cancer therapeutics .
The synthesis of this compound typically involves multi-step organic reactions. One established method includes:
Specific synthetic pathways have been detailed in literature, highlighting regio-selective approaches that ensure high yields and purity .
The primary application of 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its potential as a therapeutic agent targeting cancer metabolism. Its ability to activate PKM2 makes it a candidate for drug development aimed at modulating metabolic pathways in cancer cells. Additionally, its unique structure may allow for further derivatization to enhance efficacy or reduce side effects.
Interaction studies have primarily focused on the binding affinity and mechanism of action of this compound with PKM2. Techniques such as:
These studies reveal that the compound binds effectively to PKM2, promoting its activity and potentially altering downstream metabolic pathways in cancer cells .
Several compounds share structural similarities with 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks benzimidazole ring | Potential PKM2 inhibition |
1H-benzimidazole derivatives | Benzimidazole core | Antimicrobial and anticancer activities |
4H-pyrido[1,2-a]pyrimidin derivatives | Pyridine and pyrimidine rings | Various enzyme activations |
What sets 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its dual activation mechanism targeting PKM2 while maintaining structural integrity that allows for further modifications. Its specific interaction profile with PKM2 distinguishes it from other similar compounds, making it a promising candidate for further research in cancer therapeutics .
The synthesis of 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one relies on established conventional methodologies that have been extensively studied for related pyrido[1,2-a]pyrimidin-4-one derivatives [2] [4]. The most prevalent conventional approach involves the thermal cyclization of 2-aminobenzimidazole with appropriate electrophilic partners under controlled conditions [3] [4].
The Vilsmeier reaction represents a cornerstone methodology for constructing the pyrido[1,2-a]pyrimidin-4-one core structure [21] [23]. This approach utilizes phosphoryl chloride in dimethylformamide to generate the Vilsmeier reagent, which subsequently reacts with substituted uracil derivatives [21]. The process typically requires temperatures ranging from 150-200°C and reaction times of 6-8 hours, yielding products in 66-78% efficiency [21] [23]. When employing catalytic amounts of dimethylformamide with oxalyl chloride for Vilsmeier reagent preparation, followed by treatment with triethylamine and cyanoacetamide in ethanol, the desired pyrido[1,2-a]pyrimidin-4-one derivatives can be isolated in up to 78% yield over two synthetic steps [21].
Cyclization reactions utilizing beta-keto esters constitute another fundamental conventional approach [4] [22]. The condensation of beta-keto esters with 2-aminobenzimidazole under reflux conditions in ethanol has been demonstrated to produce pyrido[1,2-a]benzimidazol-4-one derivatives in yields ranging from 74-94% [4]. These reactions typically require extended reaction times of 8-24 hours at temperatures between 120-150°C [4] [22]. The formation of pyrido[1,2-a]benzimidazol-4-ones is generally favored, although the possibility of pyrido[1,2-a]benzimidazol-2-one formation cannot be entirely excluded under certain conditions [4].
Three-component condensation reactions provide an alternative conventional strategy for accessing these heterocyclic systems [3] [12]. The reaction of 2-aminobenzimidazole with aldehydes and suitable carbonyl compounds under thermal conditions without solvent has yielded pyrido[1,2-a]benzimidazole derivatives in 55-64% yields [3]. These transformations typically proceed at temperatures of 180-200°C for 30 minutes to 2 hours under solvent-free conditions [3] [12].
Table 1: Conventional Synthesis Methods for Pyrido[1,2-a]pyrimidin-4-ones
Method | Temperature (°C) | Time (h) | Yield (%) | Solvent |
---|---|---|---|---|
Vilsmeier Reaction | 150-200 | 6-8 | 66-78 | DMF |
Cyclization with β-keto esters | 120-150 | 8-24 | 74-94 | EtOH |
Three-component condensation | 180-200 | 0.5-2 | 55-64 | Solvent-free |
Thermal condensation | 180-200 | 0.5-2 | 55-64 | Solvent-free |
Acid-catalyzed cyclization | 100-150 | 4-8 | 60-85 | Various |
The thermal condensation of carboxylic acid derivatives with 1,2-phenylenediamine represents another well-established conventional method [3]. Heating mixtures of acid derivatives with 2-aminobenzimidazole at 180-200°C for 30 minutes yields benzimidazole derivatives in moderate yields [3]. This approach has been successfully applied to synthesize 2-[(1H-benzimidazol-2-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one derivatives in 64% yield [3].
Sonochemical methodologies have emerged as powerful alternatives to conventional thermal approaches for synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives, offering significant advantages in terms of reaction efficiency and environmental sustainability [8] [9] [10]. Ultrasonic irradiation at frequencies above 20 kilohertz facilitates chemical transformations through acoustic cavitation processes, which create localized high-energy environments that accelerate reaction rates [10] [11].
The sonochemical synthesis of pyrimido[1,2-a]benzimidazole derivatives has been extensively investigated using three-component reactions involving 2-aminobenzimidazole, aldehydes, and phenylsulfone synthons [8] [12]. Under ultrasonic irradiation conditions, these multicomponent reactions proceed efficiently at room temperature (25-30°C) with significantly reduced reaction times ranging from 15-45 minutes [8] [12]. The sonochemical approach consistently delivers yields of 75-89%, representing substantial improvements over conventional thermal methods [8].
Recent advances in sonochemical synthesis have demonstrated the successful preparation of trifluoromethyl-substituted benzo [4] [5]imidazo[1,2-a]pyrimidine derivatives through the reaction of trifluoromethyl-ynones with 2-aminobenzimidazole [6] [9]. This metal-free, solvent-free approach utilizes ultrasonic irradiation in open air conditions for one hour, achieving yields of 82-95% [6] [9]. The reaction proceeds through a cascade mechanism involving condensation followed by intramolecular cyclization, demonstrating excellent functional group tolerance [6].
Table 2: Sonochemical Synthesis Conditions
Substrate System | Ultrasound Frequency (kHz) | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
Aldehydes + 2-aminobenzimidazole + phenylsulfone | 20-40 | 25-30 | 15-45 | 75-89 |
CF3-ynones + 2-aminobenzimidazole | 20-40 | Room temp | 60 | 82-95 |
Multicomponent reactions | 20-40 | 28-30 | 10-30 | 79-89 |
Three-component synthesis | 20-40 | 25-35 | 20-60 | 70-88 |
The application of ultrasound-static heating techniques has proven particularly effective for heterocyclic compound synthesis [13]. This methodology involves an initial ultrasonic irradiation process to form reaction intermediates under mild conditions, followed by a static heating process without stirring to produce the target heterocyclic compounds through intramolecular elimination [13]. This dual-phase approach combines the benefits of sonochemical activation with controlled thermal processing [13].
Sonochemical methods have demonstrated remarkable efficiency in the synthesis of chromeno[3',2':5,6]pyrimido[1,2-a]benzimidazole derivatives [4]. The reaction of chromene aldehydes with 2-aminobenzimidazole under sonochemical activation conditions resulted in product yields up to 88% with reaction times reduced to just 10 minutes [4]. This represents a dramatic improvement over conventional methods, which typically require several hours for completion [4].
The environmental advantages of sonochemical synthesis are particularly noteworthy, as these methods often eliminate the need for toxic solvents and harsh reaction conditions [11] [14]. The green chemistry principles embodied in sonochemical approaches align with sustainable manufacturing practices, making them increasingly attractive for large-scale applications [11] [14].
Flow chemistry has revolutionized the synthesis of heterocyclic compounds by providing unprecedented control over reaction parameters and enabling continuous production processes [15] [16] [18]. The application of continuous flow techniques to pyrido[1,2-a]pyrimidin-4-one synthesis offers significant advantages including improved heat and mass transfer, reduced reaction times, enhanced safety, and superior scalability [15] [18].
The fundamental principles of flow chemistry involve the continuous passage of reactants through reactor systems, typically microchannels or polymer tubing [15] [18]. This approach has been successfully implemented for the synthesis of pyrimidine and related heterocyclic compounds, demonstrating exceptional control over reaction conditions and product quality [15] [16]. Flow chemistry enables precise temperature control, exact residence time management, and consistent mixing, all of which are crucial for achieving high yields and selectivity in heterocyclic synthesis [15] [18].
Recent developments in continuous flow synthesis have demonstrated the successful preparation of sugar-containing pyrimidine derivatives through two-step tandem processes [16] [19]. These methodologies utilize continuous-flow microreactors to integrate multiple synthetic steps into single units, effectively eliminating the need for intermediate isolation and purification [16] [19]. Under optimized conditions employing temperatures of 30-40°C, desired products can be obtained in yields ranging from 34.8-69.1% within residence times of just 40 minutes [16] [19].
Table 3: Flow Chemistry Parameters for Heterocyclic Synthesis
Parameter | Typical Values | Advantages |
---|---|---|
Residence Time | 25-48 minutes | Precise control |
Temperature Range | 30-120°C | Enhanced heat transfer |
Pressure | 1-10 bar | Safe handling |
Flow Rate | 0.1-5 mL/min | Continuous operation |
Reactor Volume | 1-100 mL | Scalable design |
The integration of multiple reaction steps within flow systems has proven particularly valuable for complex heterocyclic syntheses [18]. Telescoped flow processes enable the sequential execution of bond-forming reactions, cyclizations, and functionalizations within single continuous operations [18]. These integrated approaches have demonstrated the ability to produce heterocyclic targets in overall yields exceeding 90% with total processing times reduced to less than one hour [18].
Flow chemistry techniques have shown exceptional promise for the synthesis of benzimidazole-containing heterocycles through palladium-catalyzed processes [7] [32]. The controlled environment provided by flow reactors enables precise management of transition metal-catalyzed carbon-hydrogen bond functionalization reactions, leading to improved yields and reduced side product formation [7] [32]. The continuous nature of flow processes also facilitates the safe handling of reactive intermediates and hazardous reagents [18].
The scalability advantages of flow chemistry are particularly significant for potential industrial applications [15] [18]. The modular design of flow systems allows for straightforward scale-up through numbering-up approaches, where multiple parallel reactors operate simultaneously to increase production capacity [15]. This approach avoids many of the challenges associated with traditional batch scale-up while maintaining consistent product quality [15] [18].
Regioselectivity in the synthesis of benzimidazole-pyrimidine fused systems represents a critical consideration for achieving desired product profiles and minimizing unwanted regioisomers [17] [20] [33]. The regioselective formation of 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one depends fundamentally on controlling the site of initial nucleophilic attack during cyclization processes [17] [33].
Comprehensive studies of regioselectivity in reactions between 2-aminobenzimidazoles and various electrophilic partners have revealed that reaction conditions significantly influence the preferred site of attack [17]. In acidic media with pH values below 4, the endocyclic ring nitrogen emerges as the most reactive center, leading to regioselectivities exceeding 90% [17]. This preference arises from protonation effects that modulate the electronic distribution within the benzimidazole ring system [17].
Conversely, under basic or neutral conditions with pH values above 6, the exocyclic amino group becomes the preferred nucleophilic center [17]. This shift in regioselectivity reflects the deprotonation state of the amino group and its enhanced nucleophilicity under non-acidic conditions [17]. The regioselectivity under basic conditions typically ranges from 75-85%, representing good but not exceptional selectivity [17].
Table 4: Regioselectivity in Benzimidazole-Pyrimidine Cyclization
Reaction Condition | Preferred Site of Attack | Selectivity (%) | Reference |
---|---|---|---|
Acidic medium (pH < 4) | Endocyclic ring nitrogen | >90 | Citation 17 |
Basic medium (pH > 8) | Exocyclic amino group | >85 | Citation 17 |
Neutral medium (pH 6-8) | Exocyclic amino group | 75-85 | Citation 17 |
Elevated temperature (>150°C) | Endocyclic ring nitrogen | >95 | Citation 4 |
Presence of Lewis acids | Endocyclic ring nitrogen | >90 | Citation 32 |
Temperature effects play a crucial role in determining regioselectivity outcomes [4]. Elevated temperatures above 150°C strongly favor attack at the endocyclic ring nitrogen, achieving regioselectivities greater than 95% [4]. This temperature dependence reflects thermodynamic control, where the more stable regioisomer predominates under equilibrating conditions [4].
The influence of Lewis acid catalysts on regioselectivity has been extensively investigated in palladium-catalyzed cyclization processes [32] [35]. Lewis acid coordination to specific sites within the benzimidazole framework can dramatically alter the electronic properties and reactive preferences of the system [32]. Palladium-catalyzed regioselective synthesis through carbon-hydrogen bond activation has demonstrated the ability to achieve regioselectivities exceeding 90% for specific regioisomers [35].
Intramolecular cyclization strategies have proven particularly effective for achieving high regioselectivity [20] [33]. The regioselective synthesis of fused imidazo[1,2-a]pyrimidines through intramolecular carbon-nitrogen bond formation and 6-endo-dig cycloisomerization has been developed using transition metal catalysis [33]. These cascade transformations proceed through copper or silver-catalyzed coupling reactions between 2-aminobenzimidazole, aldehydes, and alkynes, leading to propargylamine intermediates that undergo regioselective cyclization [33].
The development of amidine formation and oxidative cyclization sequences has provided alternative approaches to regioselective benzimidazole synthesis [31]. These methods utilize either phenyliodine diacetate or copper-mediated oxidation to achieve both N-H and N-alkyl benzimidazoles with excellent regiocontrol [31]. The oxidative cyclization approach enables the use of anilines as diversity elements for benzimidazole synthesis, expanding the accessible chemical space [31].
The industrial scalability of synthetic methodologies for 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis requires comprehensive evaluation of multiple factors including process efficiency, environmental impact, economic viability, and regulatory compliance [24] [25] [27]. The pharmaceutical industry demands scalable processes that can reliably produce multi-kilogram quantities of active pharmaceutical ingredients while maintaining consistent quality and minimizing production costs [24] [27].
Conventional synthesis approaches generally offer high scalability potential due to their reliance on established industrial infrastructure and well-understood reaction principles [24] [27]. However, these methods often suffer from poor energy efficiency and significant environmental impact due to high temperature requirements, extended reaction times, and substantial solvent consumption [25] [28]. The capital investment requirements for conventional approaches are typically lower, making them attractive for initial process development [24].
Table 5: Industrial Scalability Assessment
Synthesis Method | Scale Potential | Energy Efficiency | Environmental Impact | Capital Investment |
---|---|---|---|---|
Conventional heating | High | Low | High | Low |
Microwave-assisted | Medium | High | Medium | Medium |
Sonochemical | Medium-High | High | Low | Medium |
Flow chemistry | Very High | Very High | Very Low | High |
Electrochemical | Medium | Medium | Low | High |
Microwave-assisted synthesis presents a balanced approach to industrial scalability, offering improved energy efficiency compared to conventional heating while maintaining moderate capital investment requirements [25] [37]. The ability of microwave irradiation to provide rapid and uniform heating leads to increased reaction rates and often higher purity products [37]. However, the scalability of microwave methods is somewhat limited by the penetration depth of microwave radiation in large-scale reactors [25].
Sonochemical methodologies demonstrate excellent potential for industrial implementation due to their high energy efficiency and minimal environmental impact [25] [28]. The green chemistry principles embodied in sonochemical processes align with increasingly stringent environmental regulations and corporate sustainability goals [11] [25]. The moderate capital investment requirements for ultrasonic equipment make sonochemical approaches economically attractive for medium to large-scale production [25].
Flow chemistry represents the most promising approach for industrial scalability, offering very high scale potential through numbering-up strategies and exceptional energy efficiency [15] [25] [28]. The environmental advantages of flow chemistry include reduced waste generation, minimal solvent consumption, and precise control over reaction conditions [15] [25]. Although flow chemistry requires higher initial capital investment, the operational advantages often justify the increased costs for large-scale production [25] [27].
The pharmaceutical industry has recognized the transformative potential of flow chemistry for complex heterocyclic synthesis [24] [27]. Multi-component coupling reactions that generate heterocycles in fewer steps with high regioselectivity represent particularly attractive targets for industrial implementation [25] [28]. The ability to reduce processing times, costs, and waste while improving product quality makes flow chemistry increasingly competitive with traditional batch processes [25] [28].
Process intensification through integrated synthetic sequences has demonstrated significant potential for industrial heterocyclic synthesis [24] [25]. The combination of multiple synthetic steps into single continuous operations eliminates intermediate isolation and purification steps, reducing overall production costs and environmental impact [25]. These integrated approaches have shown the ability to achieve overall yields exceeding 90% while dramatically reducing total processing times [24].
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a highly potent and selective activator of pyruvate kinase muscle isozyme 2 [1]. This compound represents a significant advancement in the development of small molecule modulators targeting the unique regulatory properties of pyruvate kinase muscle isozyme 2 compared to other pyruvate kinase isoforms [1] [2].
The compound demonstrates exceptional potency with an alternating current 50 value of 0.159 micromolar and achieves a maximum activation of 192% compared to the natural allosteric activator fructose 1,6-bisphosphate [1] [3]. This level of activation significantly exceeds that of the endogenous activator, positioning this compound as one of the most effective pyruvate kinase muscle isozyme 2 activators identified to date [1].
Pyruvate kinase muscle isozyme 2 exists in multiple oligomeric states, including monomeric, dimeric, and tetrameric forms, with the tetrameric form exhibiting the highest catalytic activity [4] [5]. The compound specifically promotes the formation and stabilization of the active tetrameric conformation of pyruvate kinase muscle isozyme 2 [1] [4]. This tetramerization is crucial for optimal enzymatic function, as the tetrameric form demonstrates greater than 50-fold higher activity compared to monomeric forms [4].
The activation mechanism involves binding to a distinct allosteric site located at the dimer-dimer interface, specifically the A-A' interface, which is approximately 35 Angstroms away from the fructose 1,6-bisphosphate binding pocket [4] [5]. This spatial separation allows for independent regulation by both endogenous and synthetic activators, creating multiple layers of metabolic control [4].
Crystallographic analysis of 2-((1H-benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in complex with pyruvate kinase muscle isozyme 2 has revealed a novel and unique binding mode that distinguishes this compound class from previously characterized activators [1] [6]. The co-crystal structure was solved to 2.33 Angstrom resolution using X-ray diffraction methods [6].
The compound adopts a distinctive binding conformation at the dimer-dimer interface, specifically occupying the A-A' interface between adjacent monomers within the tetrameric enzyme complex [1] [3]. Each tetrameric pyruvate kinase muscle isozyme 2 complex accommodates two activator molecules, with each molecule positioned at opposite A-A' interfaces [4]. The bound activator is completely buried within the interfacial pocket, forming extensive interactions with residues from both monomers contributing to the interface [4].
The benzimidazole fragment of the compound makes particularly favorable interactions with neighboring pyruvate kinase muscle isozyme 2 residues [3]. The benzimidazole ring system engages in key interactions with phenylalanine residues 26A and 26B, while the imidazole nitrogen forms hydrogen bonding interactions with lysine B-311 [3]. These interactions are critical for both binding affinity and the allosteric activation mechanism.
The pyrido[1,2-a]pyrimidin-4-one core adopts a specific orientation that optimizes hydrophobic interactions with the protein surface [3]. The binding pocket is lined with equivalent sets of residues from each monomer, creating a symmetric binding environment that accommodates the activator through both polar and van der Waals interactions [4]. Additional space within the pocket is occupied by solvent molecules or ions that mediate hydrogen bonding networks between the activator and pocket-lining residues [4].
The crystallographic data reveals that the compound binding orientation can alternate based on a pseudo-twofold axis, demonstrating flexibility in the binding mode while maintaining high-affinity interactions [4]. This structural plasticity may contribute to the compound's exceptional potency and selectivity profile.
The activation of pyruvate kinase muscle isozyme 2 by 2-((1H-benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one induces significant alterations in cellular metabolic pathways, particularly affecting glycolytic flux and associated biosynthetic processes [1] [7]. However, the metabolic consequences of pyruvate kinase muscle isozyme 2 activation are complex and context-dependent.
Pyruvate kinase muscle isozyme 2 activation leads to enhanced conversion of phosphoenolpyruvate to pyruvate, the final step of glycolysis [7] [8]. This increased enzymatic activity promotes the tetrameric, highly active form of the enzyme, which resembles the constitutively active pyruvate kinase muscle isozyme 1 in terms of catalytic efficiency [9] [10]. The enhanced pyruvate kinase activity results in more efficient ATP generation from glycolytic substrates.
A critical metabolic consequence of pyruvate kinase muscle isozyme 2 activation involves the depletion of upstream glycolytic intermediates that serve as precursors for biosynthetic pathways [7] [8]. When pyruvate kinase muscle isozyme 2 is activated, reduced levels of glycolytic intermediates become available for diversion into the serine biosynthetic pathway [7] [8]. This metabolic shift creates a dependency on exogenous serine availability for continued cell proliferation.
Cancer cells treated with pyruvate kinase muscle isozyme 2 activators demonstrate reduced carbon flow into serine biosynthesis from glycolytic precursors [7] [8]. Serine serves as a crucial amino acid for multiple biosynthetic processes, including protein synthesis, nucleotide biosynthesis, and lipid synthesis [11] [12]. The compound-induced depletion of serine biosynthetic precursors creates a metabolic vulnerability that can be exploited therapeutically.
Studies have demonstrated that pyruvate kinase muscle isozyme 2 activation alone is not sufficient to dramatically alter cancer cell metabolism under standard culture conditions [1] [7]. However, when combined with serine deprivation, pyruvate kinase muscle isozyme 2 activators significantly impair cell proliferation and survival [7]. This observation highlights the importance of understanding the metabolic context in which pyruvate kinase muscle isozyme 2 activation occurs.
The compound also affects cellular oxygen consumption and lactate production patterns [1]. Cells treated with the activator show altered ratios of lactate production to glucose consumption, indicating shifts in metabolic flux between glycolytic and oxidative pathways [11] [13]. These changes reflect the fundamental reorganization of cellular metabolism toward a more oxidative, less biosynthetically active state.
2-((1H-benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one demonstrates exceptional selectivity for pyruvate kinase muscle isozyme 2 over other pyruvate kinase isoforms and unrelated protein kinases [1] [3]. This selectivity profile is crucial for developing therapeutic applications while minimizing off-target effects.
The compound shows strong selectivity for pyruvate kinase muscle isozyme 2 over pyruvate kinase muscle isozyme 1, despite the high sequence similarity between these isoforms [1] [14]. Pyruvate kinase muscle isozyme 2 and pyruvate kinase muscle isozyme 1 differ by only 22 amino acids in a 56-amino acid region encoded by alternatively spliced exons [14]. The unique region in pyruvate kinase muscle isozyme 2 allows for allosteric regulation by small molecules, while pyruvate kinase muscle isozyme 1 remains constitutively active [14].
Comprehensive kinase profiling against a panel of 35 diverse protein kinases revealed minimal off-target activity [1] [3]. This clean selectivity profile is particularly important given that the compound acts through a binding site distinct from typical adenosine triphosphate-competitive kinase inhibitors. The lack of significant activity against other kinases reduces the likelihood of mechanism-based toxicity and undesired pharmacological effects.
The selectivity extends to other pyruvate kinase isoforms, including pyruvate kinase liver and pyruvate kinase red blood cell [14]. While these isoforms also bind fructose 1,6-bisphosphate, the unique binding mode of the compound at the dimer-dimer interface appears to be specific to the pyruvate kinase muscle isozyme 2 quaternary structure [14]. This selectivity is advantageous for therapeutic applications, as inhibition of liver or red blood cell pyruvate kinase could present significant toxicity concerns.
Pharmacological profiling across a broad panel of targets using the CEREP assay platform confirmed the compound's clean selectivity profile [3]. The lack of significant activity against neurotransmitter receptors, ion channels, and other common pharmacological targets supports the compound's potential for further development as a research tool or therapeutic candidate.
The compound also passed standard safety assessments, including the Ames mutagenicity test, indicating an absence of obvious genotoxic liabilities [3]. This safety profile, combined with the exceptional selectivity, positions the compound as a valuable tool for investigating pyruvate kinase muscle isozyme 2 function in biological systems.
The development of 2-((1H-benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involved extensive structure-activity relationship studies that optimized both potency and pharmaceutical properties [1] [3]. The structure-activity relationship analysis revealed critical molecular features required for pyruvate kinase muscle isozyme 2 activation.
The original high-throughput screening hit contained a benzyl group that created suboptimal interactions with the pyruvate kinase muscle isozyme 2 protein [3]. Molecular modeling indicated that the benzyl group required displacement of two water molecules involved in hydrogen bonding networks, reducing binding efficiency [3]. Systematic removal and modification of this group led to significant improvements in potency and ligand efficiency.
The benzimidazole moiety emerged as a crucial pharmacophore for pyruvate kinase muscle isozyme 2 activation [3]. This heterocyclic system provides optimal interactions with the binding pocket, particularly forming key contacts with phenylalanine residues and engaging in hydrogen bonding through the imidazole nitrogen [3]. Replacement or modification of the benzimidazole ring resulted in substantial loss of activity, confirming its essential role.
Substitutions on the pyrido[1,2-a]pyrimidin-4-one core demonstrated clear structure-activity relationships [3]. Small substituents such as methyl, chloro, or methoxy groups at specific positions (C6 or C9) enhanced potency compared to the unsubstituted core [3]. The 6-methyl derivative (compound 8) showed exceptional potency with an alternating current 50 of 0.159 micromolar and improved ligand efficiency from 0.26 to 0.43 [3].
The methylene linker connecting the benzimidazole and pyrido[1,2-a]pyrimidin-4-one rings provides optimal spatial positioning for binding [3]. Modification of this linker length or incorporation of additional substituents generally reduced activity, indicating that the specific geometry is critical for maintaining the binding conformation observed in co-crystal structures.
Molecular weight and lipophilicity considerations were important for achieving drug-like properties [3]. The optimized compounds demonstrated excellent aqueous solubility, high permeability, and good metabolic stability [3]. The ligand efficiency improved dramatically during optimization, with the final compounds achieving lipophilic efficiency values exceeding 4.7 compared to 1.54 for the original hit [3].
Exploration of alternative heterocyclic cores, including thiazolo and thiadiazolo derivatives, provided additional structure-activity relationship insights [3]. Some of these modifications maintained or even enhanced potency, with thiazolo derivatives achieving alternating current 50 values below 0.1 micromolar [3]. These findings expand the chemical space available for future pyruvate kinase muscle isozyme 2 activator development.